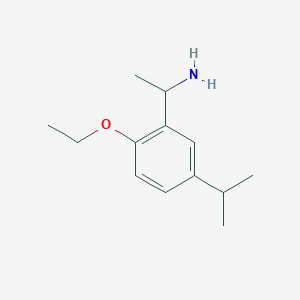
5-Formamido-4-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Formamido-4-oxopentanoic acid is an organic compound with the molecular formula C6H9NO4 It is characterized by the presence of a formamido group and a ketone group within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formamido-4-oxopentanoic acid typically involves the reaction of 4-oxopentanoic acid with formamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the formamido group. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize yield and efficiency. These methods often incorporate automated systems to precisely control reaction parameters and ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
5-Formamido-4-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The formamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
5-Formamido-4-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 5-Formamido-4-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The formamido group can participate in hydrogen bonding and other interactions with enzymes and proteins, influencing their activity. The ketone group may also play a role in the compound’s reactivity and interactions within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxopentanoic acid: Similar in structure but lacks the formamido group.
5-Aminolevulinic acid: Contains an amino group instead of a formamido group.
Levulinic acid: Another related compound with a ketone group but different functional groups
Uniqueness
5-Formamido-4-oxopentanoic acid is unique due to the presence of both a formamido group and a ketone group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
878556-11-7 |
|---|---|
Molekularformel |
C6H9NO4 |
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
5-formamido-4-oxopentanoic acid |
InChI |
InChI=1S/C6H9NO4/c8-4-7-3-5(9)1-2-6(10)11/h4H,1-3H2,(H,7,8)(H,10,11) |
InChI-Schlüssel |
FWYAISRCTGPVLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)O)C(=O)CNC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


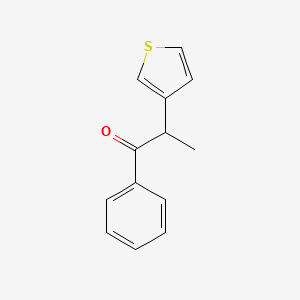
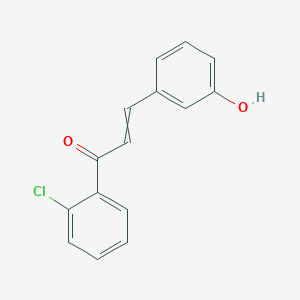
![4-[4-(Benzyloxy)butyl]anisole](/img/structure/B12594907.png)
![N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12594908.png)

![3,4-Dihydroxy-4-[3-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12594918.png)
![5-[(4-Aminoquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12594922.png)

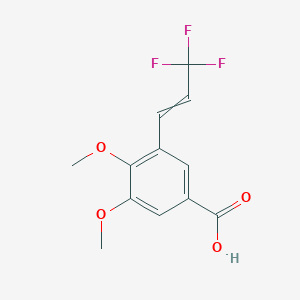
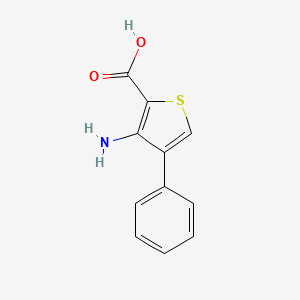
![2H-Pyran-2-one, 4-[(1-hydroxycyclohexyl)ethynyl]-6-methyl-](/img/structure/B12594946.png)
![1-Bromo-3-{1-[(trimethylsilyl)oxy]ethyl}azetidin-2-one](/img/structure/B12594954.png)

